![molecular formula C9H10N2O2 B1294189 8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1018254-91-5](/img/structure/B1294189.png)
8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of precursor molecules with various reagents to introduce additional functional groups or to form new ring structures. For example, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one is achieved by reacting a triazinone derivative with carbon disulfide in a water/pyridine mixture or by reacting a mercapto-triazinone with benzyl bromide in methanolic ammonia water . Similarly, allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one are synthesized using 18-crown-6-ether catalyzed reactions with potassium carbonate and allyl bromide in dry acetone . These methods may provide insights into potential synthetic routes for the compound of interest.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are determined using techniques such as single-crystal X-ray diffraction. The compounds crystallize in monoclinic space groups with extensive intermolecular hydrogen bonding and pi-pi stacking interactions contributing to the stability of the structure . These structural features are important for understanding the physical properties and reactivity of the compounds.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical properties such as crystalline structure and density are reported, with the compounds showing densities around 1.567 g/cm³ . The chemical properties are inferred from the molecular structure, with hydrogen bonding and pi-pi interactions indicating a potential for solubility in polar solvents and the possibility of forming supramolecular assemblies. The presence of amino groups also suggests basic properties and the potential for forming salts with acids.
properties
IUPAC Name |
8-amino-4-methyl-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-11-7-4-2-3-6(10)9(7)13-5-8(11)12/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHFSDSZRQLYEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650108 | |
Record name | 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1018254-91-5 | |
Record name | 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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